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For Researchers, Scientists, and Drug Development Professionals

Abstract
Methyl 5-hydroxy-1H-indole-3-carboxylate is a pivotal heterocyclic compound belonging to

the indole family, a class of molecules renowned for its prevalence in bioactive natural products

and pharmaceuticals. Its scaffold is a key intermediate in the synthesis of a wide array of

therapeutic agents, demonstrating significant potential in the fields of oncology and virology.

This technical guide provides a comprehensive overview of its chemical properties, synthesis,

spectroscopic data, and its emerging role in drug discovery, with a focus on its utility as a

precursor to potent antiviral and anticancer compounds. Detailed experimental protocols and

data are presented to facilitate further research and development.

Chemical and Physical Properties
Methyl 5-hydroxy-1H-indole-3-carboxylate is a solid organic compound with the molecular

formula C₁₀H₉NO₃. Its structure features an indole core, substituted with a hydroxyl group at

the 5-position and a methyl carboxylate group at the 3-position. These functional groups are

critical to its reactivity and its utility as a versatile building block in organic synthesis.
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Property Value Reference

IUPAC Name
methyl 5-hydroxy-1H-indole-3-

carboxylate
[1]

Molecular Formula C₁₀H₉NO₃ [1]

Molecular Weight 191.18 g/mol [1]

CAS Number 112332-96-4

Appearance
Light pink to off-white

crystalline powder
[2]

Water Solubility Insoluble [2]

Organic Solvents
Slightly soluble in methanol

and DMSO
[2]

Predicted XlogP 2.2 [3]

Synthesis Protocols
The synthesis of methyl 5-hydroxy-1H-indole-3-carboxylate typically involves the

esterification of the corresponding carboxylic acid, which can be synthesized through various

indole formation reactions. Below are representative protocols for its synthesis.

Nenitzescu Indole Synthesis (for the core structure)
The Nenitzescu reaction is a classic method for synthesizing 5-hydroxyindole derivatives from

a benzoquinone and an ethyl β-aminocrotonate. While this method typically yields the ethyl

ester, it is a fundamental step in producing the core scaffold.

Experimental Protocol:

Reaction Setup: In a suitable reaction vessel, dissolve p-benzoquinone in a solvent such as

acetone or ethanol.

Addition of Enamine: Slowly add a solution of ethyl 3-aminocrotonate to the benzoquinone

solution at room temperature with stirring.
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Reaction: The reaction mixture is stirred for several hours to days, often at room temperature

or with gentle heating, until the reaction is complete (monitored by TLC).

Work-up and Purification: The reaction mixture is concentrated, and the resulting crude

product is purified by column chromatography on silica gel to yield ethyl 5-hydroxy-2-methyl-

1H-indole-3-carboxylate.[4]

Fischer-Speier Esterification of 5-Hydroxy-1H-indole-3-
carboxylic acid
This protocol describes the direct esterification of the corresponding carboxylic acid to the

methyl ester.

Experimental Protocol:

Reaction Setup: To a 100 mL round-bottom flask, add 5-hydroxy-1H-indole-3-carboxylic acid

(1 eq) and a magnetic stir bar.[5]

Solvent and Catalyst: In a fume hood, add anhydrous methanol (in large excess), which

serves as both the reactant and the solvent. Stir the mixture. Slowly and carefully add a

catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).[5]

Reaction: Attach a reflux condenser and heat the mixture to reflux. The reaction progress is

monitored by Thin Layer Chromatography (TLC).

Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

Remove the excess methanol under reduced pressure.

Purification: Pour the cooled reaction mixture into ice-cold water, which may cause the

product to precipitate. Neutralize the mixture with a saturated solution of sodium bicarbonate.

Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, and

dry over anhydrous sodium sulfate. The solvent is then evaporated, and the crude product

can be further purified by recrystallization.[5]
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Fischer-Speier Esterification Workflow
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Caption: Workflow for the synthesis via Fischer-Speier Esterification.
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Spectroscopic Data
The structural elucidation of Methyl 5-Hydroxy-1H-Indole-3-Carboxylate is confirmed through

various spectroscopic techniques. The following tables provide representative data,

extrapolated from the closely related methyl indole-3-carboxylate and other substituted indoles.

[6][7]

¹H NMR Spectroscopy
Chemical Shift (δ)
ppm (Predicted)

Multiplicity Number of Protons Assignment

~11.5 br s 1H N-H

~8.9 s 1H O-H

~7.8 d 1H H-2

~7.4 d 1H H-4

~7.2 d 1H H-7

~6.8 dd 1H H-6

~3.8 s 3H -OCH₃

Solvent: DMSO-d₆

¹³C NMR Spectroscopy
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Chemical Shift (δ) ppm (Predicted) Carbon Assignment

~165.0 C=O

~152.0 C-5

~136.0 C-7a

~131.0 C-2

~127.0 C-3a

~113.0 C-7

~112.0 C-6

~107.0 C-4

~103.0 C-3

~51.0 -OCH₃

Solvent: DMSO-d₆

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)
(Predicted)

Intensity Bond Vibration

~3400 Strong, Broad O-H Stretch

~3300 Strong, Broad N-H Stretch

~3100-3000 Medium Aromatic C-H Stretch

~2950 Medium Aliphatic C-H Stretch

~1670 Strong C=O Stretch (Ester)

~1600, 1480 Medium C=C Stretch (Aromatic)

~1250 Strong C-O Stretch (Ester)

Mass Spectrometry (MS)
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m/z (Predicted) Adduct

192.0655 [M+H]⁺

214.0474 [M+Na]⁺

190.0509 [M-H]⁻

Data predicted for C₁₀H₉NO₃[3]

Biological Activity and Applications in Drug
Development
The 5-hydroxy-1H-indole-3-carboxylate scaffold is a privileged structure in medicinal chemistry,

with derivatives exhibiting a broad range of biological activities. This makes Methyl 5-Hydroxy-
1H-Indole-3-Carboxylate a highly valuable starting material for the synthesis of novel

therapeutic agents.

Antiviral Activity
Numerous studies have highlighted the potent antiviral properties of 5-hydroxyindole

derivatives. They have shown promise against a variety of viruses, including Hepatitis B Virus

(HBV), influenza, and coronaviruses.

Anti-HBV Activity: A series of ethyl 5-hydroxy-1H-indole-3-carboxylates were synthesized

and evaluated for their anti-HBV activities. Several compounds exhibited significant inhibition

of HBV DNA replication, with some derivatives showing much greater potency than the

control drug, lamivudine.[8]

Anti-SARS-CoV-2 Activity: A derivative of 5-methoxyindole-3-carboxylic acid, structurally

related to the title compound, demonstrated a complete inhibition of SARS-CoV-2 replication

at a concentration of 52.0 μM.[9][10] This compound also showed interferon-inducing activity

and suppressed the formation of syncytia induced by the viral spike protein.[11]
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Compound
Class

Virus Activity Metric Value Reference

Ethyl 5-hydroxy-

1H-indole-3-

carboxylate

deriv.

HBV IC₅₀ 1.52 µg/mL [8]

Ethyl 5-hydroxy-

1H-indole-3-

carboxylate

deriv.

HBV IC₅₀ 15.41 µg/mL [8]

6-bromo-5-

methoxy-indole-

3-carboxylate

deriv.

SARS-CoV-2 IC₅₀
1.06 µg/mL (SI =

78.6)
[10][11]

Ethyl 5-hydroxy-

indole-3-

carboxylate

deriv.

Influenza A In vivo efficacy
High at 25

mg/kg/day
[12]

Experimental Protocol: Antiviral Assay (General)

Cell Culture: Appropriate host cells (e.g., HepG2 2.2.15 for HBV, Vero E6 for SARS-CoV-2)

are cultured in 96-well plates.

Compound Treatment: Cells are treated with serial dilutions of the test compound.

Viral Infection: Cells are infected with the virus at a specific multiplicity of infection (MOI).

Incubation: The plates are incubated for a period that allows for viral replication (e.g., 48-72

hours).

Quantification: The extent of viral replication is quantified using methods such as quantitative

PCR (qPCR) for viral DNA/RNA, or an ELISA for viral antigens. The 50% inhibitory

concentration (IC₅₀) is then calculated.
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Anticancer Activity
The indole nucleus is a cornerstone in the development of anticancer drugs. Derivatives of 5-

hydroxyindole-3-carboxylic acid have been investigated for their cytotoxic effects against

various cancer cell lines.

Activity against Breast Cancer: A study on novel 5-hydroxyindole-3-carboxylic acid and its

ester derivatives showed significant cytotoxicity against the MCF-7 breast cancer cell line.

One ester derivative demonstrated a half-maximal effective concentration (EC₅₀) of 4.7 µM,

with no significant toxicity to normal human dermal fibroblast cells.[13]

Compound
Class

Cell Line Activity Metric Value Reference

Ethyl 5-hydroxy-

indole-3-

carboxylate

deriv.

MCF-7 EC₅₀ 4.7 µM [13]

Other Ethyl 5-

hydroxy-indole-3-

carboxylate

deriv.

MCF-7 EC₅₀ < 10 µM [13]

Experimental Protocol: MTT Assay for Cytotoxicity

Cell Seeding: Cancer cells (e.g., MCF-7) are seeded in 96-well plates and allowed to attach

overnight.

Compound Treatment: The cells are treated with various concentrations of the test

compound for 48-72 hours.

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is

added to each well. Live, metabolically active cells reduce the yellow MTT to purple

formazan crystals.

Solubilization: The formazan crystals are dissolved in a solubilizing agent like DMSO.
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Absorbance Reading: The absorbance is measured on a plate reader at a specific

wavelength (e.g., 570 nm). The EC₅₀ value is calculated from the dose-response curve.

Signaling Pathways in Cancer
Indole-based compounds are known to modulate several critical signaling pathways implicated

in cancer progression, such as cell proliferation, survival, and angiogenesis. While specific

studies on Methyl 5-Hydroxy-1H-Indole-3-Carboxylate are limited, the general mechanisms

of related indole compounds provide a strong rationale for its potential anticancer effects.

Potential Anticancer Signaling Pathways Modulated by Indole Derivatives
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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